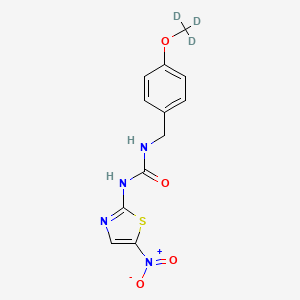

AR-A014418-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4S/c1-20-9-4-2-8(3-5-9)6-13-11(17)15-12-14-7-10(21-12)16(18)19/h2-5,7H,6H2,1H3,(H2,13,14,15,17)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEMHJKFIIIULI-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NC2=NC=C(S2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C(C=C1)CNC(=O)NC2=NC=C(S2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Therapeutic Potential of AR-A014418: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the therapeutic potential of AR-A014418, a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3). This document consolidates key findings, quantitative data, and experimental methodologies to serve as a comprehensive resource for professionals in the field of drug discovery and development.

Core Mechanism of Action

AR-A014418 is an ATP-competitive inhibitor of GSK-3β.[1][2] It exhibits high selectivity for GSK-3 over other related kinases, making it a valuable tool for studying the specific roles of this enzyme in various cellular processes and disease models.[3] The inhibition of GSK-3, a key regulator in numerous signaling pathways, underlies the diverse therapeutic effects observed with AR-A014418.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for AR-A014418 and its derivatives from various studies.

| Parameter | Value | Assay Conditions | Reference |

| GSK-3β IC50 | 104 nM | Cell-free assay | [1][2] |

| GSK-3β Ki | 38 nM | Cell-free assay | [1][2] |

| Tau Phosphorylation (Ser-396) IC50 | 2.7 µM | 3T3 fibroblasts expressing human four-repeat tau | [1][2] |

| CDK2 IC50 | > 100 µM | Cell-free assay | [3] |

| CDK5 IC50 | > 100 µM | Cell-free assay | [3] |

Table 1: In vitro inhibitory activity of AR-A014418.

| Derivative | Target | IC50 | Reference |

| Compound 19 (AR-A014418 derivative) | GSK-3β | 0.04 ± 0.01 µM | [4] |

| HDAC2 | 1.05 ± 0.11 µM | [4] | |

| HDAC6 | 1.52 ± 0.06 µM | [4] |

Table 2: Inhibitory activity of a dual GSK-3β/HDAC inhibitor derived from AR-A014418.

Therapeutic Applications and Preclinical Evidence

AR-A014418 has demonstrated therapeutic potential in a range of disease models, primarily focusing on neurodegenerative disorders, cancer, and pain management.

Neurodegenerative Diseases

In the context of Alzheimer's disease, AR-A014418 has been shown to inhibit the phosphorylation of tau protein at a GSK-3 specific site (Ser-396).[1][3] This is a critical event in the formation of neurofibrillary tangles, a hallmark of the disease. Furthermore, it protects cultured neuroblastoma cells from death induced by the blockage of the PI3K/PKB survival pathway and inhibits neurodegeneration mediated by beta-amyloid peptide in hippocampal slices.[1][2][3] In a mouse model of Amyotrophic Lateral Sclerosis (ALS), treatment with AR-A014418 delayed symptom onset, improved motor activity, and slowed disease progression.[1][2] A derivative of AR-A014418 has also been developed as a dual inhibitor of GSK-3β and histone deacetylases (HDACs), showing neuroprotective effects and the ability to block tau hyperphosphorylation.[4]

Caption: AR-A014418 mechanism in neuroprotection.

Oncology

AR-A014418 has shown promise in cancer therapy, particularly in pancreatic cancer and neuroblastoma. In pancreatic cancer cell lines, it induced a significant dose-dependent reduction in cell growth by promoting apoptosis.[5][6] This effect is mediated through the inhibition of GSK-3α, leading to a reduction in Notch1 expression.[5][6] In neuroblastoma cells, AR-A014418 decreased neuroendocrine markers and suppressed cell growth.[1]

Caption: AR-A014418 in pancreatic cancer.

Neuropathic Pain

Studies in mice have demonstrated that AR-A014418 can produce significant antihyperalgesic effects in models of neuropathic pain.[7] Its mechanism in this context involves the reduction of proinflammatory cytokines such as TNF-α and IL-1β, as well as the modulation of serotonergic and catecholaminergic pathways.[7]

Experimental Protocols

Detailed methodologies for key experiments are outlined below. These protocols are synthesized from the methodologies described in the cited literature and represent standard laboratory practices.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of AR-A014418 on the viability of pancreatic cancer cells.

-

Cell Seeding: Plate pancreatic cancer cells (e.g., MiaPaCa2, PANC-1, BxPC-3) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of AR-A014418 (e.g., 0-20 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Caption: MTT assay workflow.

Western Blot Analysis

This protocol is for determining the levels of specific proteins (e.g., Notch pathway members, phosphorylated GSK-3) in cell lysates after treatment with AR-A014418.

-

Cell Lysis: After treatment with AR-A014418, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Notch1, HES-1, p-GSK-3α/β, total GSK-3α/β, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Caption: Western blot workflow.

Immunoprecipitation

This protocol is for identifying the interaction between GSK-3 isoforms and Notch1.

-

Cell Lysis: Lyse cells treated with or without AR-A014418 in a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Immunoprecipitation: Incubate the pre-cleared lysates with a primary antibody against the protein to be immunoprecipitated (e.g., GSK-3α) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the co-immunoprecipitated protein (e.g., Notch1).

Conclusion

AR-A014418 is a well-characterized, selective inhibitor of GSK-3β with significant therapeutic potential across a spectrum of diseases, including neurodegenerative disorders, cancer, and neuropathic pain. Its ability to modulate key signaling pathways involved in cell survival, proliferation, and inflammation makes it a valuable lead compound for further drug development. The detailed experimental data and protocols provided in this guide offer a solid foundation for researchers to explore and expand upon the therapeutic applications of AR-A014418 and its analogs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AR-A014418-based dual Glycogen Synthase Kinase 3β/Histone Deacetylase inhibitors as potential therapeutics for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycogen synthase kinase 3-specific inhibitor AR-A014418 decreases neuropathic pain in mice: evidence for the mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

AR-A014418: A Technical Guide to GSK3β Inhibition, Selectivity, and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biochemical characteristics of AR-A014418, a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). This document details the inhibitor's selectivity and kinetic properties, outlines experimental protocols for its characterization, and visualizes its mechanism of action and relevant signaling pathways.

Quantitative Data Summary

The inhibitory activity and selectivity of AR-A014418 have been quantified through various biochemical assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Inhibition of GSK3β by AR-A014418

| Parameter | Value | Description |

| IC50 | 104 ± 27 nM[1][2][3][4] | The half-maximal inhibitory concentration against recombinant human GSK3. |

| Ki | 38 nM[1][3][4][5] | The inhibition constant, indicating the binding affinity to GSK3β. This was determined to be in an ATP-competitive manner.[1][3][4][5] |

Table 2: Kinase Selectivity Profile of AR-A014418

AR-A014418 demonstrates high selectivity for GSK3β over a broad panel of other protein kinases. The following table presents the percentage of activity remaining for various kinases when treated with 10 µM AR-A014418. A lower percentage indicates greater inhibition.

| Kinase | % Activity Remaining | Kinase | % Activity Remaining |

| GSK3β | 3 | MSK1 | 80 |

| CDK2-Cyclin A | 23 | p38δ MAPK | 80 |

| ERK8 | 37 | JNK1 | 80 |

| IRR | 45 | MST2 | 80 |

| DYRK1A | 50 | Lck | 80 |

| HIPK2 | 53 | PKCα | 80 |

| PAK4 | 66 | RSK1 | 79 |

| PRAK | 67 | CAMKKα | 79 |

| PKA | 68 | CK2 | 79 |

| PIM3 | 69 | TBK1 | 78 |

| PKCζ | 70 | PLK1 | 78 |

| Aurora B | 71 | MKK1 | 77 |

| DYRK3 | 71 | BRSK2 | 76 |

| AMPK | 72 | CAMK1 | 76 |

| JNK2 | 72 | PAK5 | 76 |

| CAMKKβ | 73 | MARK3 | 75 |

| PDK1 | 74 | MELK | 75 |

| PAK6 | 74 | IKKβ | 75 |

| SRPK1 | 74 | S6K1 | 75 |

| IKKε | 83 | PIM1 | 83 |

| CHK1 | 83 | ROCK 2 | 83 |

| Aurora C | 84 | RSK2 | 84 |

| PRK2 | 85 | PKBβ | 85 |

| SGK1 | 87 | HIPK3 | 88 |

| p38γ MAPK | 89 | CK1δ | 89 |

| PHK | 90 | SmMLCK | 90 |

| FGF-R1 | 91 | JNK3 | 91 |

| NEK6 | 91 | PIM2 | 92 |

| PKD1 | 92 | CHK2 | 93 |

| MNK2 | 94 | ERK2 | 94 |

| PKBα | 95 | NEK7 | 96 |

| EF2K | 98 | MST4 | 99 |

| ERK1 | 101 | EPH-A2 | 101 |

| p38β MAPK | 102 | MAPKAP-K2 | 103 |

| SYK | 107 | p38α MAPK | 109 |

| YES1 | 111 |

Data sourced from the International Centre for Kinase Profiling.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro GSK3β Kinase Assay (IC50 and Ki Determination)

This protocol describes a scintillation proximity assay (SPA) to determine the in vitro inhibitory potency of AR-A014418 against recombinant human GSK3.

Materials:

-

Recombinant human GSK3 (a mix of α and β isoforms)

-

Biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO3H2)PQL)

-

[γ-33P]ATP

-

Unlabeled ATP

-

AR-A014418

-

Assay Buffer: 12 mM MOPS, pH 7.0, 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol, and 0.5 µg/25 µl bovine serum albumin (BSA).

-

Stop Solution: 5 mM EDTA, 50 µM ATP, 0.1% Triton X-100, and 0.25 mg of streptavidin-coated SPA beads.

-

96-well microtiter plates

Procedure:

-

Prepare serial dilutions of AR-A014418 in DMSO and then dilute into the Assay Buffer.

-

In a 96-well plate, add 6 milliunits of recombinant human GSK3 to each well.

-

Add the biotinylated peptide substrate to a final concentration of 2 µM.

-

Add the diluted AR-A014418 or vehicle (DMSO) to the wells.

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of [γ-33P]ATP (0.04 µCi) and unlabeled ATP in 50 mM Mg(Ac)2 to a final ATP concentration of 1 µM. The final assay volume should be 25 µl.

-

Incubate the reaction for 20 minutes at room temperature.

-

Terminate the reaction by adding 25 µl of Stop Solution.

-

Incubate for at least 6 hours to allow the SPA beads to settle and capture the biotinylated peptide.

-

Determine the radioactivity using a liquid scintillation counter.

-

For Ki determination, the assay is performed with varying concentrations of both AR-A014418 and ATP.

-

Analyze the data using non-linear regression to determine the IC50 and a kinetic model for mixed inhibition to determine the Ki.

Cellular Tau Phosphorylation Assay (Western Blot)

This protocol outlines the methodology to assess the effect of AR-A014418 on the phosphorylation of tau protein at the GSK3-specific site Ser-396 in a cellular context.

Materials:

-

NIH 3T3 fibroblasts stably expressing human four-repeat tau protein.

-

AR-A014418

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-tau (Ser-396) and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

Culture the 3T3-tau cells to the desired confluency.

-

Treat the cells with varying concentrations of AR-A014418 or vehicle (DMSO) for a specified period (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-tau (Ser-396) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an ECL detection system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative change in tau phosphorylation.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the action of AR-A014418.

Caption: Simplified GSK3β signaling pathway and the inhibitory action of AR-A014418.

Caption: Experimental workflow for determining the IC50 of AR-A014418.

Caption: Selectivity of AR-A014418 for GSK3β over other kinases.

References

- 1. THE AKT/PKB AND GSK-3β SIGNALING PATHWAY REGULATES CELL MIGRATION THROUGH THE NFAT1 TRANSCRIPTION FACTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubcompare.ai [pubcompare.ai]

The Biological Effects of AR-A014418 on Tau Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological effects of AR-A014418, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), with a primary focus on its impact on tau protein phosphorylation. AR-A014418 has been instrumental as a research tool in elucidating the role of GSK-3β in various cellular processes, particularly in the context of neurodegenerative diseases such as Alzheimer's disease, where tau hyperphosphorylation is a key pathological hallmark.

Core Mechanism of Action

AR-A014418 is a potent, cell-permeable, and ATP-competitive inhibitor of GSK-3β.[1][2][3] It selectively binds to the ATP-binding pocket of GSK-3β, preventing the transfer of phosphate groups to its downstream substrates, including the tau protein.[4][5] The hyperphosphorylation of tau by GSK-3β is a critical event that leads to the dissociation of tau from microtubules, followed by its aggregation into neurofibrillary tangles (NFTs), a primary neuropathological feature of Alzheimer's disease.[6][7] By inhibiting GSK-3β, AR-A014418 effectively reduces tau phosphorylation, thereby mitigating the cascade of events that leads to NFT formation.[4][8] The compound demonstrates high selectivity for GSK-3 over a panel of other kinases, making it a valuable tool for studying GSK-3-specific pathways.[3][4][9]

Quantitative Data Summary

The efficacy and selectivity of AR-A014418 have been quantified across various assays. The following tables summarize these key metrics.

Table 1: In Vitro Efficacy and Binding Affinity

| Parameter | Value | Enzyme | Assay Type | Reference |

| IC₅₀ | 104 ± 27 nM | Recombinant Human GSK-3 | Kinase Assay (eIF2B substrate) | [1][9][10] |

| Kᵢ | 38 nM | GSK-3β | Cell-free competition assay | [1][2][5] |

Table 2: Cellular Efficacy on Tau Phosphorylation

| Parameter | Value | Cell Line | Tau Species | Key Phosphorylation Site | Reference |

| IC₅₀ | 2.7 µM | 3T3 Fibroblasts | Human 4-repeat tau | Ser-396 | [1][2][11] |

| IC₅₀ | 2.5 µM | 3T3 Fibroblasts | Human 4-repeat tau | Ser-396 | [11] |

Table 3: Kinase Selectivity Profile

| Kinase Tested | Concentration of AR-A014418 | Inhibition | Reference |

| cdk2 / cdk5 | >100 µM (IC₅₀) | Not significant | [4][9] |

| 26 Other Kinases | 10 µM | Not significant | [1][3][9] |

Detailed Biological Effects on Tau

In Vitro and Cellular Effects

AR-A014418 has been shown to effectively inhibit the phosphorylation of tau at GSK-3β-specific sites in various cellular models. In 3T3 fibroblasts engineered to express human four-repeat tau, AR-A014418 inhibited phosphorylation at Serine-396 (Ser-396) with an IC₅₀ of approximately 2.7 µM.[1][2][11][12] This effect was dose-dependent and demonstrated greater potency than the reference GSK-3 inhibitor, lithium chloride.[11] Similar inhibitory effects on endogenous tau hyperphosphorylation have been observed in SH-SY5Y human neuroblastoma cells.[11]

Furthermore, AR-A014418 has demonstrated neuroprotective effects in contexts relevant to Alzheimer's disease pathology. It protects cultured N2A neuroblastoma cells from cell death induced by the inhibition of the PI3K/Akt survival pathway.[1][4][9] In hippocampal slice cultures, AR-A014418 inhibits neurodegeneration and reduces tau phosphorylation induced by beta-amyloid (Aβ) peptide.[1][4][13] Specifically, it was found to significantly lower the ratio of phosphorylated tau (AT8 epitope, which includes Ser-202/Thr-205) to total tau in the presence of Aβ₁₋₄₂.[13]

In Vivo Effects

In vivo studies using transgenic mouse models of tauopathy have substantiated the cellular effects of AR-A014418. In JNPL3 mice, which express a mutant form of human tau and develop neurofibrillary tangles, oral administration of AR-A014418 led to a significant reduction in the levels of Sarkosyl-insoluble, aggregated tau in the brainstem.[8] This reduction in pathological tau was associated with decreased phosphorylation of soluble tau at sites known to be targeted by GSK-3β, such as Ser-396/404 and Ser-202.[8] These findings strongly support the hypothesis that GSK-3β inhibition is a viable strategy for reducing tauopathy.[8]

Experimental Protocols and Workflows

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the literature on AR-A014418.

GSK-3β Scintillation Proximity Assay (SPA)

This cell-free assay quantifies the kinase activity of GSK-3β and the inhibitory potential of compounds like AR-A014418.

-

Reaction Setup: Reactions are prepared in microtiter plates. Each well contains recombinant human GSK-3 (a mix of α and β isoforms), a biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO₃H₂)PQL) at a final concentration of 2 µM, and the assay buffer (e.g., 12 mM MOPS, pH 7.0, 0.3 mM EDTA, 0.01% β-mercaptoethanol).[1]

-

Inhibitor Addition: AR-A014418 is added at various concentrations (typically a 10-point dilution series) to the wells. A vehicle control (DMSO) is also included.[1] The mixture is pre-incubated for 10-15 minutes.[1]

-

Reaction Initiation: The kinase reaction is initiated by adding [γ-³³P]ATP (0.04 µCi) and unlabeled ATP to a final concentration of 1 µM in a solution containing 50 mM Mg(Ac)₂.[1]

-

Termination and Detection: After incubation for 20 minutes at room temperature, the reaction is stopped by adding a solution containing 5 mM EDTA, 50 µM ATP, and streptavidin-coated SPA beads.[1] The beads capture the biotinylated peptide substrate.

-

Measurement: After allowing the beads to settle for at least 6 hours, the radioactivity, which is proportional to the extent of substrate phosphorylation, is measured using a liquid scintillation counter.[1]

-

Data Analysis: Inhibition curves are generated by plotting the percentage of inhibition against the inhibitor concentration, and IC₅₀ values are calculated using non-linear regression analysis.[1]

Cellular Tau Phosphorylation Assay (Western Blot)

This assay measures the level of phosphorylated tau in cells treated with the inhibitor.

-

Cell Culture and Treatment: 3T3 fibroblasts stably expressing human four-repeat tau are cultured. The cells are treated with vehicle (e.g., 0.1% DMSO) or increasing concentrations of AR-A014418 for a specified time (e.g., 4 hours).[11]

-

Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated tau at a particular site (e.g., anti-p-Tau Ser-396).[11] Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized.

-

Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total tau (e.g., Tau5) or a housekeeping protein (e.g., actin).[11]

-

Quantification: The intensity of the bands is quantified using densitometric analysis. The ratio of phosphorylated tau to total tau is calculated to determine the effect of the inhibitor.[11]

In Vivo Animal Studies

-

Animal Model: JNPL3 transgenic mice, which express human P301L mutant tau, are used.[8]

-

Drug Administration: AR-A014418 is reconstituted (e.g., in 40% PEG400 and 40% dimethylamine/water) and administered at a specific dose (e.g., 30 µmol/kg) twice daily for a set duration (e.g., 1 month) via oral gavage. A vehicle-treated group serves as the control.[8]

-

Tissue Collection: At the end of the treatment period, the animals are euthanized, and brains are harvested. Specific regions like the cortex and brainstem are dissected.[8]

-

Biochemical Analysis: Brain tissue is homogenized and subjected to fractionation to separate soluble and insoluble tau. The levels of insoluble, aggregated tau are quantified by Western blotting using total tau antibodies (e.g., CP27).[8]

-

Phospho-Tau Analysis: The soluble fraction is analyzed by Western blot using phospho-specific tau antibodies (e.g., for Ser-202 and Ser-396/404) to assess changes in tau phosphorylation.[8]

-

Statistical Analysis: Statistical tests (e.g., t-test or ANOVA) are used to determine the significance of the differences between the treated and vehicle control groups.[8]

Limitations and Concluding Remarks

AR-A014418 has been a cornerstone in establishing GSK-3β as a critical kinase in the pathological phosphorylation of tau. Its high selectivity and well-characterized mechanism of action make it an excellent tool for preclinical research. However, its development as a therapeutic agent has been hindered by factors such as poor physicochemical properties and limited brain penetrability, as suggested by some studies.[14][15]

Despite these limitations, the data derived from studies using AR-A014418 have provided a robust validation of GSK-3β as a therapeutic target for Alzheimer's disease and other tauopathies. The compound continues to be a valuable resource for researchers investigating the intricate signaling pathways that govern tau pathology, and the insights gained have paved the way for the development of next-generation GSK-3 inhibitors with more favorable pharmacological profiles.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AR-A014418, GSK-3 inhibitor (CAS 487021-52-3) | Abcam [abcam.com]

- 4. Structural Insights and Biological Effects of Glycogen Synthase Kinase 3-specific Inhibitor AR-A014418 | Publicación [silice.csic.es]

- 5. Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer’s Disease Multitarget Drug Discovery? Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tau phosphorylation by GSK-3β promotes tangle-like filament morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of glycogen synthase kinase-3 by lithium correlates with reduced tauopathy and degeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. AR-A014418(GSK3β Inhibitor VIII) [chembk.com]

- 13. researchgate.net [researchgate.net]

- 14. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]

Investigating the ATP-competitive inhibition of GSK3 by AR-A014418

An In-depth Technical Guide to the ATP-Competitive Inhibition of GSK3 by AR-A014418

Introduction

Glycogen synthase kinase 3 (GSK3) is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including glycogen metabolism, cell signaling, and neuronal function. Its dysregulation is associated with various pathological conditions, notably Alzheimer's disease, type II diabetes, and certain cancers. AR-A014418, a thiazole urea derivative, has been identified as a potent, selective, and ATP-competitive inhibitor of GSK3. This document provides a comprehensive technical overview of AR-A014418, detailing its inhibitory profile, the experimental protocols used for its characterization, and its effects on key signaling pathways.

Data Presentation

The inhibitory activity and cellular effects of AR-A014418 have been quantified across numerous studies. The following tables summarize this key data.

Table 1: In Vitro Inhibitory Activity of AR-A014418

| Target | Parameter | Value | Notes |

| GSK3β | IC50 | 104 ± 27 nM | Cell-free assay using recombinant human GSK3β.[1][2][3][4] |

| GSK3β | Ki | 38 nM | Determined via kinetic studies, indicating ATP-competitive inhibition.[1][2][3][4][5] |

| cdk2 | IC50 | > 100 µM | Demonstrates high selectivity for GSK3 over cdk2.[3][4] |

| cdk5 | IC50 | > 100 µM | Demonstrates high selectivity for GSK3 over cdk5.[3][4] |

| Panel of 26 Other Kinases | % Inhibition | Not significant | Assayed at 10 µM AR-A014418, confirming high specificity.[2][5][6][7] |

Table 2: Cellular Activity of AR-A014418

| Cell Line | Assay | Parameter | Value |

| 3T3 Fibroblasts (expressing human tau) | Tau Phosphorylation (Ser396) | IC50 | 2.7 µM[1][8] |

| N2A Neuroblastoma | Cell Death Protection | IC50 | 0.5 µM[4] |

| BxPC-3 (Pancreatic Cancer) | Growth Inhibition (72 hrs) | IC50 | 14 µM[1] |

| HuP-T3 (Pancreatic Cancer) | Growth Inhibition (72 hrs) | IC50 | 22 µM[1] |

| MIA PaCa-2 (Pancreatic Cancer) | Growth Inhibition (72 hrs) | IC50 | 29 µM[1] |

| Glioma Cells | Cell Viability | IC50 | ~50 µM[9] |

Core Signaling Pathways and Mechanism of Action

AR-A014418 exerts its effects by directly inhibiting the kinase activity of GSK3. This has significant downstream consequences on pathways regulated by GSK3, most notably the Wnt/β-catenin and tau phosphorylation pathways.

ATP-Competitive Inhibition Mechanism

AR-A014418 functions by binding to the ATP-binding pocket of GSK3β.[3] This direct competition prevents ATP from binding, thereby inhibiting the phosphotransferase activity of the enzyme. X-ray co-crystallization studies have revealed that AR-A014418 forms hydrogen bonds with key residues in the hinge region of the ATP pocket, such as Valine-135 and Proline-136, which is crucial for its inhibitory action.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of glycogen synthase kinase-3 by lithium correlates with reduced tauopathy and degeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. AR-A 014418 Used against GSK3beta Downregulates Expression of hnRNPA1 and SF2/ASF Splicing Factors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Specificity of AR-A014418: A Structural and Mechanistic Guide to its Selective Inhibition of GSK-3β

For Immediate Release

This technical guide provides an in-depth analysis of the structural and mechanistic basis for the selective inhibition of Glycogen Synthase Kinase-3β (GSK-3β) by AR-A014418, a potent ATP-competitive inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research and development.

Executive Summary

AR-A014418 is a thiazole urea derivative that demonstrates high selectivity for GSK-3β, a serine/threonine kinase implicated in a multitude of cellular processes and pathological conditions, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[1] This guide elucidates the key molecular interactions between AR-A014418 and the ATP-binding pocket of GSK-3β, providing a rationale for its potent and selective inhibitory activity. We present quantitative data on its kinase selectivity, detailed experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways and inhibitory mechanisms.

Structural Basis for Selectivity

The high selectivity of AR-A014418 for GSK-3β is fundamentally rooted in the specific molecular interactions it forms within the ATP-binding pocket of the enzyme, as revealed by the co-crystal structure (PDB ID: 1Q5K).[2]

Key Interactions in the GSK-3β Active Site

AR-A014418 binds in the ATP-binding pocket of GSK-3β, engaging in a network of hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex. The urea moiety of AR-A014418 forms crucial hydrogen bonds with the backbone amide and carbonyl groups of Val135 in the hinge region of the kinase. The thiazole ring nitrogen also forms a hydrogen bond with the backbone amide of Val135. Furthermore, the methoxybenzyl group occupies a hydrophobic pocket, while the nitro-thiazole moiety is positioned in another hydrophobic region.

A detailed analysis of the 1Q5K crystal structure reveals the following key interactions:

-

Hydrogen Bonds:

-

One of the urea nitrogens of AR-A014418 donates a hydrogen bond to the backbone carbonyl oxygen of Val135.

-

The other urea nitrogen donates a hydrogen bond to the backbone carbonyl oxygen of Pro136.

-

The thiazole nitrogen accepts a hydrogen bond from the backbone amide nitrogen of Val135.

-

-

Hydrophobic Interactions:

-

The 4-methoxybenzyl group of AR-A014418 is nestled in a hydrophobic pocket formed by residues Ile62, Val70, Ala83, and Leu188.

-

The 5-nitro-thiazole ring is surrounded by hydrophobic residues including Val110, Leu132, and Cys199.

-

Comparison with Other Kinases: The Source of Selectivity

The selectivity of AR-A014418 for GSK-3β over other closely related kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and CDK5, can be attributed to subtle but critical differences in the architecture of their ATP-binding pockets.

-

Gatekeeper Residue: In GSK-3β, the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket, is a leucine (Leu132). In contrast, CDK2 possesses a bulkier phenylalanine (Phe80) at this position. The smaller leucine residue in GSK-3β provides a more accommodating environment for the methoxybenzyl group of AR-A014418.

-

Other Key Residue Differences: Another significant difference lies at position 199 in GSK-3β (Cys199) versus the corresponding position in CDK2 (Ala144). The presence of the larger cysteine residue in GSK-3β contributes to the specific shape and electrostatic environment of the binding pocket that favors the binding of AR-A014418.

Quantitative Data Presentation

AR-A014418 exhibits potent inhibition of GSK-3β with high selectivity against a broad panel of other kinases.

| Kinase | IC50 (nM) | Ki (nM) | Reference(s) |

| GSK-3β | 104 ± 27 | 38 | [1][3] |

| CDK2/Cyclin A | >100,000 (100 µM) | N/A | [1] |

| CDK5/p25 | >100,000 (100 µM) | N/A | [1] |

Table 1: Inhibitory Activity of AR-A014418 against GSK-3β and related CDKs.

| Kinase Family/Name | % Activity Remaining at 10 µM AR-A014418 |

| GSK3 beta | 3 |

| CDK2-Cyclin A | 23 |

| ERK8 | 37 |

| IRR | 45 |

| DYRK1A | 50 |

| HIPK2 | 53 |

| PAK4 | 66 |

| PRAK | 67 |

| PKA | 68 |

| PIM3 | 69 |

| PKC zeta | 70 |

| Aurora B | 71 |

| DYRK3 | 71 |

| AMPK | 72 |

| JNK2 | 72 |

| CAMKK beta | 73 |

| PAK6 | 74 |

| PDK1 | 74 |

| SRPK1 | 74 |

| IKK beta | 75 |

| MARK3 | 75 |

| MELK | 75 |

| S6K1 | 75 |

| BRSK2 | 76 |

| CAMK1 | 76 |

| PAK5 | 76 |

| MKK1 | 77 |

| PLK1 | 78 |

| TBK1 | 78 |

| CAMKK alpha | 79 |

| CK2 | 79 |

| RSK1 | 79 |

| JNK1 | 80 |

| Lck | 80 |

| MNK1 | 80 |

| MSK1 | 80 |

| MST2 | 80 |

| p38 delta MAPK | 80 |

| PKC alpha | 80 |

| DYRK2 | 81 |

| MAPKAP-K3 | 81 |

| NEK2a | 81 |

| Src | 81 |

| CSK | 82 |

| CHK1 | 83 |

| IKK epsilon | 83 |

| PIM1 | 83 |

| ROCK 2 | 83 |

| Aurora C | 84 |

| RSK2 | 84 |

| PKB beta | 85 |

| PRK2 | 85 |

| SGK1 | 87 |

| HIPK3 | 88 |

| CK1 delta | 89 |

| p38 gamma MAPK | 89 |

| PHK | 90 |

| SmMLCK | 90 |

| FGF-R1 | 91 |

| JNK3 | 91 |

| NEK6 | 91 |

| PIM2 | 92 |

| PKD1 | 92 |

| CHK2 | 93 |

| MNK2 | 94 |

| ERK2 | 94 |

| PKB alpha | 95 |

| NEK7 | 96 |

| EF2K | 98 |

| MST4 | 99 |

| ERK1 | 101 |

| EPH-A2 | 101 |

| p38 beta MAPK | 102 |

| MAPKAP-K2 | 103 |

| SYK | 107 |

| p38 alpha MAPK | 109 |

| YES1 | 111 |

Table 2: Kinase Selectivity Panel for AR-A014418. Data from the International Centre for Kinase Profiling demonstrates the high selectivity of AR-A014418.[4]

Experimental Protocols

GSK-3β Kinase Inhibition Assay (Scintillation Proximity Assay)

This protocol describes a scintillation proximity assay (SPA) for measuring the inhibition of GSK-3β by AR-A014418.[3]

Materials:

-

Recombinant human GSK-3β

-

Biotinylated peptide substrate (e.g., biotin-GS-1: YRRAAVPPSPSLSRHSSPHQSpEDEEE)

-

[γ-³³P]ATP

-

AR-A014418

-

Assay Buffer (e.g., 12 mM MOPS, pH 7.0, 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol)

-

Stop Solution (5 mM EDTA, 50 µM ATP, 0.1% Triton X-100)

-

Streptavidin-coated SPA beads

-

96-well microtiter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of AR-A014418 in DMSO.

-

In a 96-well plate, add 2 µL of the AR-A014418 dilution or DMSO (for control).

-

Add 18 µL of a master mix containing GSK-3β enzyme and the biotinylated peptide substrate in assay buffer.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the kinase reaction by adding 5 µL of [γ-³³P]ATP solution (final concentration ~1 µM).

-

Incubate the plate at room temperature for 30-60 minutes.

-

Terminate the reaction by adding 25 µL of stop solution containing streptavidin-coated SPA beads.

-

Incubate the plate for at least 30 minutes to allow the biotinylated peptide to bind to the SPA beads.

-

Measure the radioactivity in a scintillation counter. The amount of incorporated ³³P is proportional to the kinase activity.

-

Calculate the percent inhibition for each concentration of AR-A014418 and determine the IC50 value using non-linear regression analysis.

Expression and Purification of GSK-3β for Crystallography

This protocol outlines a general method for the expression and purification of human GSK-3β in E. coli for structural studies.[5][6]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the human GSK-3β gene with a purification tag (e.g., 6xHis-tag)

-

Luria-Bertani (LB) medium

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

-

Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

-

Ni-NTA affinity chromatography column

-

Gel filtration chromatography column

Procedure:

-

Transform the GSK-3β expression vector into competent E. coli cells.

-

Inoculate a starter culture of LB medium with a single colony and grow overnight at 37°C.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

-

Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged GSK-3β with elution buffer.

-

Further purify the protein using gel filtration chromatography to remove aggregates and other impurities.

-

Concentrate the purified protein and store at -80°C.

Mandatory Visualizations

Signaling Pathway

Caption: GSK-3β Signaling Pathways and Inhibition by AR-A014418.

Experimental Workflow

Caption: Workflow for Characterizing AR-A014418 as a GSK-3β Inhibitor.

Logical Relationship of Selectivity

Caption: Structural Determinants of AR-A014418 Selectivity for GSK-3β.

References

- 1. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Inhibitor | ARA014418 | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]

- 5. Expression, purification and crystallization of human tau-protein kinase I/glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Pharmacological profile of N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea

Compound: N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea Common Name: AR-A014418 Synonyms: GSK-3β Inhibitor VIII

Introduction: N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, widely known in scientific literature as AR-A014418, is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2][3] GSK-3 is a serine/threonine kinase implicated in a multitude of cellular processes and linked to the pathophysiology of various diseases, including Alzheimer's disease, bipolar disorder, cancer, and type 2 diabetes.[3][4][5] AR-A014418 has emerged as a critical research tool for elucidating the physiological roles of GSK-3 and as a lead compound for the development of therapeutics targeting this kinase. This document provides a comprehensive technical overview of its pharmacological properties, experimental protocols for its evaluation, and its mechanism of action.

Mechanism of Action

AR-A014418 exerts its inhibitory effect by competing with ATP for binding to the catalytic site of GSK-3β.[2][3] This competitive inhibition prevents the transfer of a phosphate group from ATP to GSK-3β substrates. The co-crystallization of AR-A014418 with the GSK-3β protein has provided detailed structural insights into its binding within the ATP pocket, revealing key interactions that underpin its potency and selectivity.[3] By inhibiting GSK-3β, AR-A014418 modulates downstream signaling pathways critical for cell fate, metabolism, and neuronal function. A primary consequence of GSK-3β inhibition is the reduced phosphorylation of substrates like tau protein, which is hyperphosphorylated in Alzheimer's disease, and the stabilization of β-catenin, a key component of the Wnt signaling pathway.[1][3]

Pharmacological Data

The pharmacological activity of AR-A014418 has been characterized through extensive in vitro and in vivo studies. The quantitative data are summarized below.

Table 1: In Vitro Activity and Selectivity of AR-A014418

| Parameter | Target/Assay | Value | Reference |

| IC₅₀ | GSK-3β (cell-free) | 104 ± 27 nM | [3] |

| Kᵢ | GSK-3β (cell-free) | 38 nM | [1][2][3] |

| IC₅₀ | Tau Phosphorylation (Ser-396) in 3T3 cells | 2.7 µM | [1][2] |

| IC₅₀ | cdk2 (cyclin-dependent kinase 2) | > 100 µM | [3] |

| IC₅₀ | cdk5 (cyclin-dependent kinase 5) | > 100 µM | [3] |

| Selectivity | Panel of 26 other kinases | No significant inhibition | [2][3] |

Table 2: In Vivo Efficacy of AR-A014418 in Animal Models

| Disease Model | Species | Dose & Route | Key Findings | Reference |

| Neuropathic Pain | Mice | 0.01 - 1 mg/kg, i.p. | Inhibited mechanical and cold hyperalgesia. | [6] |

| Depression | Rats | 30 µmol/kg, i.p. | Reduced immobility time in the forced swim test. | [7] |

| ALS Model (G93A SOD1) | Mice | 0 - 4 mg/kg, i.p. | Delayed symptom onset and enhanced motor activity. | [1][2] |

| Pancreatic Cancer | Mice | Not specified | Suppressed tumor cell growth. | [8] |

| Glioblastoma | Mice | Not specified | Sensitized tumor cells to temozolomide and radiation. | [9] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize AR-A014418.

In Vitro GSK-3β Kinase Assay (Scintillation Proximity Assay)

This assay quantifies the activity of GSK-3β by measuring the incorporation of radioactive phosphate into a specific substrate peptide.

-

Reaction Setup: Prepare a reaction mixture in a microtiter plate containing Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT), recombinant human GSK-3β enzyme, and varying concentrations of AR-A014418 (or vehicle control).

-

Substrate Addition: Add a biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO₃H₂)PQL) to a final concentration of 2 µM.

-

Initiation: Start the kinase reaction by adding [γ-³³P]ATP to a final concentration of 10-50 µM. Incubate the plate at room temperature for 20-30 minutes.

-

Termination: Stop the reaction by adding a "stop solution" containing 5 mM EDTA, 50 µM ATP, 0.1% Triton X-100, and streptavidin-coated scintillation proximity assay (SPA) beads.

-

Detection: Allow the beads to settle for at least 15 minutes. The biotinylated peptide binds to the streptavidin beads, bringing the incorporated ³³P into close proximity, which stimulates the beads to emit light.

-

Analysis: Measure the light output using a scintillation counter. The signal is proportional to the amount of phosphorylated substrate. Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the AR-A014418 concentration.[10]

Cell-Based Tau Phosphorylation Assay

This assay measures the ability of AR-A014418 to inhibit GSK-3β activity within a cellular context, using the phosphorylation status of the tau protein as a readout.

-

Cell Culture: Culture NIH 3T3 fibroblasts stably expressing human four-repeat tau protein in appropriate media (e.g., DMEM with 10% FBS).[8]

-

Compound Treatment: Plate the cells and allow them to adhere. Treat the cells with increasing concentrations of AR-A014418 (e.g., 100 nM to 50 µM) or vehicle control (DMSO) for 4 hours.

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Determine the total protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated tau at a GSK-3 site (e.g., p-Tau Ser-396).[8]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: To normalize for protein loading, strip the blot and re-probe with an antibody against total tau or a housekeeping protein like actin. Quantify band intensity using densitometry software. Calculate the IC₅₀ value based on the dose-dependent inhibition of tau phosphorylation.[8]

In Vivo Forced Swim Test (Porsolt Test)

This widely used model assesses antidepressant-like activity in rodents.

-

Animals: Use male Sprague-Dawley rats (200-230 g). House them under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.[1]

-

Pre-Test (Day 1): Place each rat individually into a vertical glass cylinder (40 cm high, 20 cm diameter) filled with 23-25°C water to a depth of 30 cm for a 15-minute session. This induces a state of learned helplessness. Remove and dry the rats before returning them to their home cages.

-

Drug Administration: Administer AR-A014418 (e.g., 30 µmol/kg, i.p., dissolved in DMSO) or vehicle immediately after the pre-test session and again 30 minutes before the test session on Day 2.[1]

-

Test Session (Day 2): Twenty-four hours after the pre-test, place the rats back into the swim cylinder for a 5-minute session. Record the session on video for later analysis.

-

Behavioral Scoring: An observer blinded to the treatment conditions should score the duration of immobility. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.

-

Analysis: Compare the total immobility time between the AR-A014418-treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time suggests an antidepressant-like effect.[1]

Visualizations: Pathways and Workflows

GSK-3β Signaling and Inhibition by AR-A014418

The following diagram illustrates the central role of GSK-3β in phosphorylating tau and β-catenin, and how AR-A014418 intervenes in these processes.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. promega.es [promega.es]

- 4. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]

- 5. ijmr.net.in [ijmr.net.in]

- 6. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies. | The Department of Pharmacology [pharmacology.arizona.edu]

- 7. AR-A014418, a selective GSK-3 inhibitor, produces antidepressant-like effects in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tau Hyperphosphorylation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. selleckchem.com [selleckchem.com]

The Dawn of a Selective GSK3 Inhibitor: A Technical Guide to the Early Research and Discovery of AR-A014418

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research that led to the identification and characterization of AR-A014418 as a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK3). GSK3 is a crucial serine/threonine kinase implicated in a multitude of cellular processes and linked to the pathophysiology of various diseases, including Alzheimer's disease, type 2 diabetes, and certain cancers.[1][2][3] The discovery of AR-A014418 marked a significant advancement in the development of selective tools to probe GSK3 function and as a potential therapeutic agent.

Biochemical Profile and Potency of AR-A014418

AR-A014418 was identified as a potent, ATP-competitive inhibitor of GSK3.[4][5] Early in vitro kinase assays established its inhibitory activity against both GSK3 isoforms, GSK3α and GSK3β.

Inhibitory Activity

The inhibitory potency of AR-A014418 against GSK3 was determined using various biochemical assays. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant for the inhibitor (Ki) were key parameters measured.

| Parameter | Value | Cell-Free Assay Details | Reference |

| IC50 | 104 ± 27 nM | Recombinant human GSK3β with biotinylated peptide substrate | [4][6] |

| Ki | 38 nM | ATP-competitive inhibition kinetics | [4][5] |

Selectivity Profile

A critical aspect of the early research on AR-A014418 was to determine its selectivity for GSK3 over other protein kinases, particularly those with high homology in the ATP-binding site. The compound was screened against a panel of other kinases.

| Kinase | IC50 (µM) | Reference |

| cdk2 | > 100 | [4] |

| cdk5 | > 100 | [4] |

| 26 Other Kinases | Not significantly inhibited | [4] |

Mechanism of Action: An ATP-Competitive Inhibitor

Kinetic studies were instrumental in elucidating the mechanism by which AR-A014418 inhibits GSK3. These experiments revealed that AR-A014418 functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the GSK3 enzyme and directly competes with the endogenous ATP substrate.[4][7]

Co-crystallization of AR-A014418 with GSK3β provided structural insights into its binding mode within the ATP pocket, further confirming its mechanism of action and providing a basis for understanding its selectivity.[4]

Cellular and In Vivo Effects of AR-A014418

The inhibitory action of AR-A014418 was further investigated in cellular and animal models to understand its biological consequences.

Inhibition of Tau Phosphorylation

One of the key pathological hallmarks of Alzheimer's disease is the hyperphosphorylation of the microtubule-associated protein tau, a process in which GSK3 plays a central role.[8][9] Studies in cell lines expressing human tau protein demonstrated that AR-A014418 effectively inhibits the phosphorylation of tau at a GSK3-specific site (Ser-396).[4][10]

| Cellular Model | Effect | IC50 | Reference |

| 3T3 fibroblasts expressing human four-repeat tau | Inhibition of tau phosphorylation at Ser-396 | 2.7 µM | [11] |

Neuroprotective Effects

The potential therapeutic utility of AR-A014418 was explored in models of neuronal cell death. In neuroblastoma cells, AR-A014418 demonstrated a protective effect against cell death induced by the inhibition of the PI3K/Akt survival pathway.[4][10] Furthermore, in hippocampal slice cultures, the compound was shown to inhibit neurodegeneration mediated by the β-amyloid peptide, another key player in Alzheimer's disease pathology.[4][10]

In Vivo Studies

Preclinical studies in mouse models have provided evidence for the in vivo efficacy of AR-A014418 in various disease contexts. For instance, it has been shown to produce antidepressant-like effects and has been investigated for its potential in treating neuropathic pain.[7][12] In a mouse model of amyotrophic lateral sclerosis (ALS), administration of AR-A014418 delayed symptom onset and enhanced motor activity.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments that were central to the early characterization of AR-A014418.

GSK3 Kinase Inhibition Assay (Scintillation Proximity Assay)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by GSK3.

Materials:

-

Recombinant human GSK3 (a mix of α and β isoforms)

-

Biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO3H2)PQL)

-

[γ-³³P]ATP

-

Unlabeled ATP

-

Assay Buffer: 12 mM MOPS (pH 7.0), 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol, 0.5 µg/µL BSA

-

Stop Solution: 5 mM EDTA, 50 µM ATP, 0.1% Triton X-100

-

Streptavidin-coated SPA beads

-

96-well microtiter plates

Procedure:

-

Add 10 µL of various concentrations of AR-A014418 (dissolved in DMSO and diluted in assay buffer) to the wells of a microtiter plate.

-

Add 5 µL of the biotinylated peptide substrate (final concentration 2 µM) to each well.

-

Add 5 µL of recombinant human GSK3 (6 milliunits) to each well and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a mix of [γ-³³P]ATP (0.04 µCi) and unlabeled ATP in 50 mM Mg(Ac)₂ to achieve a final ATP concentration of 1 µM.

-

Incubate the reaction mixture for 20 minutes at room temperature.

-

Terminate the reaction by adding 25 µL of the stop solution containing streptavidin-coated SPA beads.

-

Allow the beads to settle for at least 6 hours.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition relative to a control reaction without the inhibitor.

-

Determine the IC50 value by non-linear regression analysis of the inhibition curve.[13]

Cell Viability Assay (Calcein-AM/Propidium Iodide Staining)

This method assesses the neuroprotective effects of AR-A014418 against induced cell death.

Materials:

-

N2A neuroblastoma cells

-

Cell culture medium

-

LY-294002 (PI3K inhibitor to induce cell death)

-

AR-A014418

-

Calcein-AM

-

Propidium Iodide (PI)

-

Hanks' buffered saline solution (HBSS) with 2 mM CaCl₂

-

Fluorescence microscope

Procedure:

-

Culture N2A cells in a 96-well plate for 48 hours.

-

Treat the cells with 50 µM LY-294002 in the presence of varying concentrations of AR-A014418 or vehicle (DMSO) for 24 hours.

-

After treatment, incubate the cells with 1 µM Calcein-AM and 2 µM PI for 30 minutes at room temperature.

-

Wash the cells three times with HBSS containing 2 mM CaCl₂.

-

Visualize the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein), while dead cells will fluoresce red (PI).

-

Capture images from at least three random fields per well.

-

Quantify the number of live and dead cells to determine the percentage of cell death.

-

Express cell death as the percentage of PI-positive cells relative to the total number of cells.[13]

Western Blot Analysis for Tau Phosphorylation

This protocol is used to detect the levels of phosphorylated tau in cell lysates.

Materials:

-

Cell lines stably expressing human tau (e.g., 3T3 fibroblasts)

-

AR-A014418

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against phospho-tau (Ser-396)

-

Primary antibody against total tau

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat tau-expressing cells with various concentrations of AR-A014418 for a specified time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-tau (Ser-396) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total tau to normalize the results.

Visualizations of Key Pathways and Workflows

The following diagrams illustrate the signaling pathways involving GSK3 and the experimental workflows used in the characterization of AR-A014418.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. GSK3β Interacts With CRMP2 and Notch1 and Controls T-Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tau Phosphorylation Rates Measured by Mass Spectrometry Differ in the Intracellular Brain vs. Extracellular Cerebrospinal Fluid Compartments and Are Differentially Affected by Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. promega.com [promega.com]

- 9. Assay of Plasma Phosphorylated Tau Protein (Threonine 181) and Total Tau Protein in Early-Stage Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. docs.abcam.com [docs.abcam.com]

- 11. academic.oup.com [academic.oup.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for AR-A014418-d3 in In Vitro Kinase Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

AR-A014418 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2][3][4] As a serine/threonine kinase, GSK-3 is a key regulator in a multitude of cellular processes, and its dysregulation has been implicated in various pathologies, including Alzheimer's disease, type 2 diabetes, and some cancers.[1][4][5] AR-A014418 acts as an ATP-competitive inhibitor, demonstrating high specificity for GSK-3 over a range of other kinases, making it a valuable tool for studying GSK-3 signaling pathways.[1][4][6][7] These application notes provide detailed protocols for utilizing AR-A014418-d3 in in vitro kinase assays to investigate its inhibitory activity and characterize its effects on GSK-3.

Data Presentation

Inhibitory Activity of AR-A014418

| Parameter | Value | Kinase | Notes |

| IC50 | 104 ± 27 nM | GSK-3 | The concentration of AR-A014418 that results in 50% inhibition of GSK-3 activity.[1][2][3][4] |

| Ki | 38 nM | GSK-3β | The inhibition constant, indicating the binding affinity of AR-A014418 to GSK-3β.[2][6][7] |

| IC50 | > 100 µM | cdk2, cdk5 | Demonstrates the high selectivity of AR-A014418 for GSK-3 over other kinases.[3][4] |

| IC50 | 2.7 µM | Tau Phosphorylation (Ser-396) in cells | Inhibition of GSK-3 mediated phosphorylation of a specific tau protein site in a cellular context.[2][6][7] |

Solubility of AR-A014418

| Solvent | Maximum Concentration |

| DMSO | >15.4 mg/mL[1] or 30.83 mg/mL (100 mM)[3] |

| Ethanol | 1.54 mg/mL (5 mM)[3] |

Signaling Pathway

The following diagram illustrates the mechanism of action of AR-A014418 in the context of GSK-3 signaling. AR-A014418 competes with ATP for the binding site on GSK-3, thereby preventing the phosphorylation of downstream substrates.

Caption: AR-A014418 competitively inhibits GSK-3.

Experimental Protocols

In Vitro GSK-3 Kinase Assay Protocol

This protocol outlines a radiometric assay to determine the inhibitory activity of AR-A014418 against recombinant human GSK-3.

Materials:

-

Recombinant human GSK-3 (a mix of α and β isoforms is suitable)

-

This compound

-

Biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO3H2)PQL)

-

[γ-³³P]ATP

-

Unlabeled ATP

-

Assay Buffer: 12 mM MOPS, pH 7.0, 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol

-

Bovine Serum Albumin (BSA)

-

50 mM Mg(Ac)₂

-

Clear-bottomed microtiter plates

-

Scintillation counter

Procedure:

-

Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. A typical concentration range for an IC50 determination would be from 1 nM to 100 µM.

-

Prepare Assay Mix: In a microtiter plate, prepare the assay mix containing:

-

6 milliunits of recombinant human GSK-3

-

2 µM biotinylated peptide substrate

-

0.5 µg of BSA

-

Assay Buffer

-

-

Add Inhibitor: Add the this compound dilutions to the assay mix. Include a vehicle control (DMSO only). Perform each concentration in duplicate.

-

Pre-incubation: Pre-incubate the plate for 10-15 minutes at room temperature.

-

Initiate Reaction: Start the kinase reaction by adding a mix of [γ-³³P]ATP (0.04 µCi) and unlabeled ATP in 50 mM Mg(Ac)₂ to a final ATP concentration of 1 µM. The final assay volume should be 25 µl.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction and Capture: Stop the reaction and capture the biotinylated phosphorylated peptide using streptavidin-coated plates or beads.

-

Wash: Wash the plates/beads to remove unincorporated [γ-³³P]ATP.

-

Detection: Measure the amount of incorporated ³³P using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vitro kinase assay.

Caption: Workflow for AR-A014418 in vitro kinase assay.

Logical Relationship of the Protocol

The following diagram illustrates the logical steps and decision points within the experimental protocol.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AR-A 014418 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]

- 4. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. abmole.com [abmole.com]

- 7. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Studying Neuropathic Pain in Mouse Models Using AR-A014418

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a chronic and debilitating condition arising from nerve damage, presents a significant challenge in clinical management. Preclinical research using animal models is crucial for understanding its pathophysiology and developing novel therapeutics. AR-A014418, a specific inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), has emerged as a promising pharmacological tool for studying and potentially treating neuropathic pain.[1][2] GSK-3β is a serine/threonine kinase implicated in a variety of cellular processes, including inflammation, neuronal signaling, and apoptosis, all of which are relevant to the pathogenesis of neuropathic pain.[3][4]

These application notes provide a comprehensive guide for utilizing AR-A014418 in mouse models of neuropathic pain. We detail the experimental protocols for inducing neuropathic pain, assessing pain-related behaviors, and administering the compound. Furthermore, we present quantitative data from relevant studies in a structured format and provide diagrams of the key signaling pathways involved.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies utilizing AR-A014418 in mouse models of neuropathic pain.

| Compound | Dosage | Administration Route | Mouse Model | Key Findings | Reference |

| AR-A014418 | 0.01-1 mg/kg | Intraperitoneal (i.p.) | Partial Sciatic Nerve Ligation (PSNL) | Dose-dependently inhibited mechanical hyperalgesia. | [1] |

| AR-A014418 | 0.3 mg/kg (daily for 5 days) | Intraperitoneal (i.p.) | Partial Sciatic Nerve Ligation (PSNL) | Significantly reduced established mechanical hyperalgesia. | [1] |

| AR-A014418 | 0.3 mg/kg | Intraperitoneal (i.p.) | Partial Sciatic Nerve Ligation (PSNL) | Significantly inhibited cold hyperalgesia. | [1] |

| AR-A014418 | 0.1 and 1 mg/kg | Intraperitoneal (i.p.) | Acetic acid-induced writhing | Inhibited nociception. | [5] |

| AR-A014418 | 0.1 and 0.3 mg/kg | Intraperitoneal (i.p.) | Formalin test | Decreased the late (inflammatory) phase of formalin-induced licking. | [5] |

| AR-A014418 | 0.1-10 µ g/site | Intraplantar (i.pl.) | Formalin test | Inhibited the late phase of formalin-induced nociception. | [5] |

| AR-A014418 | 1 and 10 ng/site | Intrathecal (i.t.) | Formalin test | Inhibited both phases of formalin-induced licking. | [5] |

| AR-A014418 | 10 ng/site (co-injection) | Intrathecal (i.t.) | Glutamate, NMDA, trans-ACPD, TNF-α, IL-1β induced nociception | Inhibited nociception induced by all agents. | [5] |

| Parameter | Treatment | Effect | Reference |

| TNF-α levels in spinal cord | AR-A014418 (0.3 mg/kg, i.p.) | Inhibition of 76 ± 8% | [1] |

| IL-1β levels in spinal cord | AR-A014418 (0.3 mg/kg, i.p.) | Inhibition of 62 ± 10% | [1] |

| Mechanical hyperalgesia | Pre-administration of PCPA (serotonin synthesis inhibitor) before AR-A014418 | Significantly reduced the antihyperalgesic effect of AR-A014418. | [1] |

| Mechanical hyperalgesia | Pre-administration of AMPT (tyrosine hydroxylase inhibitor) before AR-A014418 | Significantly reduced the antihyperalgesic effect of AR-A014418. | [1] |

Experimental Protocols

Neuropathic Pain Model: Partial Sciatic Nerve Ligation (PSNL)

This model induces long-lasting mechanical and thermal hypersensitivity, mimicking key symptoms of human neuropathic pain.[6][7]

Materials:

-

Adult male C57BL/6 mice (8-10 weeks old)

-

Anesthesia (e.g., isoflurane)

-

Surgical scissors, fine forceps

-

9-0 non-absorbable nylon suture[6]

-

Sterile drapes, gauze, and swabs

-

Antiseptic solution (e.g., povidone-iodine)

-

Heating pad

Procedure:

-

Anesthetize the mouse using isoflurane (5% for induction, 2% for maintenance).

-

Shave the lateral surface of the left thigh and disinfect the skin with an antiseptic solution.

-

Make a small skin incision (approximately 0.5 cm) over the femur.

-

Separate the biceps femoris and gluteus superficialis muscles by blunt dissection to expose the sciatic nerve.

-

Carefully isolate the sciatic nerve proximal to its trifurcation.

-

Using a 9-0 nylon suture, ligate the dorsal one-third to one-half of the sciatic nerve tightly.[8]

-

Ensure that the ligature is tight enough to cause a slight twitch in the leg.

-

Close the muscle layer with a 5-0 absorbable suture and the skin incision with wound clips or sutures.

-

Allow the mouse to recover on a heating pad until fully ambulatory.

-

Post-operative care should include monitoring for signs of infection and providing easily accessible food and water.

Behavioral Assays for Pain Assessment

This test measures the withdrawal threshold to a non-noxious mechanical stimulus.

Materials:

-

Von Frey filaments with varying bending forces (e.g., 0.008 g to 2.0 g)

-

Elevated wire mesh platform

-

Plexiglas chambers

Procedure:

-

Acclimate the mice to the testing environment by placing them in individual Plexiglas chambers on the wire mesh platform for at least 30 minutes before testing.

-

Begin with a filament in the middle of the force range (e.g., 0.4 g).

-

Apply the filament perpendicularly to the plantar surface of the hind paw (ipsilateral to the nerve injury) with sufficient force to cause it to bend, and hold for 3-5 seconds.

-

A positive response is a brisk withdrawal, flinching, or licking of the paw.

-

Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is used.

-

The 50% withdrawal threshold is calculated using the formula described by Chaplan et al. (1994).

This test assesses the sensitivity to a cooling stimulus.

Materials:

-

Acetone

-

1 ml syringe with a blunt needle or a dropper

-

Elevated wire mesh platform

-

Plexiglas chambers

Procedure:

-

Acclimate the mice as described for the von Frey test.

-

Apply a single drop of acetone to the plantar surface of the ipsilateral hind paw.

-

Observe the mouse's behavior for 1 minute following the application.

-

Record the duration of paw withdrawal, flinching, or licking.

-

Repeat the procedure for the contralateral paw as a control.

This test is a model of tonic pain and inflammation.

Materials:

-

Formalin solution (e.g., 2% in saline)

-

30-gauge needle and syringe

-

Observation chamber with a mirror placed at a 45-degree angle below the floor

Procedure:

-

Acclimate the mouse to the observation chamber for at least 15 minutes.

-

Inject 20 µl of 2% formalin solution subcutaneously into the plantar surface of the hind paw.

-

Immediately return the mouse to the chamber and start a timer.

-

Record the total time the animal spends licking, biting, or flinching the injected paw.

-

The pain response is biphasic:

-

Phase I (acute phase): 0-5 minutes post-injection.

-

Phase II (inflammatory phase): 15-30 minutes post-injection.[9]

-

General Activity: Open-Field Test

This test is used to assess locomotor activity and ensure that the observed antinociceptive effects of AR-A014418 are not due to sedation.[1]

Materials:

-

Open-field arena (e.g., 50 x 50 cm with 40 cm high walls)

-

Video tracking software

Procedure:

-

Place the mouse in the center of the open-field arena.

-

Allow the mouse to explore freely for a set period (e.g., 5-10 minutes).

-

The arena should be cleaned with 70% ethanol between each mouse to eliminate olfactory cues.[10]

-

Record and analyze the total distance traveled, time spent in the center versus the periphery, and rearing frequency using a video tracking system.

Signaling Pathways and Experimental Workflows

Signaling Pathway of AR-A014418 in Neuropathic Pain

AR-A014418 exerts its analgesic effects by inhibiting GSK-3β, which in turn modulates multiple downstream pathways involved in pain processing.

Caption: Proposed mechanism of AR-A014418 in alleviating neuropathic pain.

Experimental Workflow for Evaluating AR-A014418

A typical experimental workflow for assessing the efficacy of AR-A014418 in a mouse model of neuropathic pain.

Caption: A stepwise workflow for preclinical evaluation of AR-A014418.

Conclusion